molecular formula C11H10N4O2 B5550366 ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 64689-82-3

ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B5550366
CAS No.: 64689-82-3
M. Wt: 230.22 g/mol
InChI Key: ZAGMWHIPZBPEAT-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities, including antibacterial, antischistosomal, and xanthine oxidase inhibitory properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Chemical Reactions Analysis

Ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aqueous acetic acid and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, its xanthine oxidase inhibitory activity involves the inhibition of the enzyme xanthine oxidase, which plays a role in the production of uric acid .

Comparison with Similar Compounds

Ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is part of a larger family of pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include ethyl 3-cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate and ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate . These compounds share similar structures but may exhibit different biological activities and properties. The unique structure of this compound contributes to its specific biological activities and makes it a valuable compound for research .

Properties

IUPAC Name

ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-3-17-11(16)9-6-13-10-8(4-12)5-14-15(10)7(9)2/h5-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGMWHIPZBPEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C=N2)C#N)N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601143471
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 3-cyano-7-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601143471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64689-82-3
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 3-cyano-7-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64689-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 3-cyano-7-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601143471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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